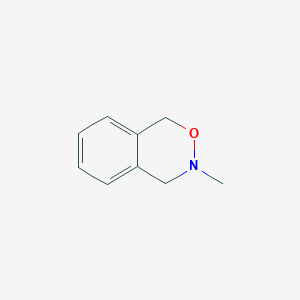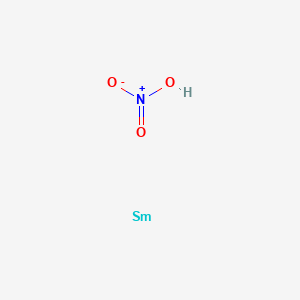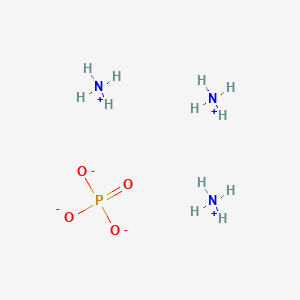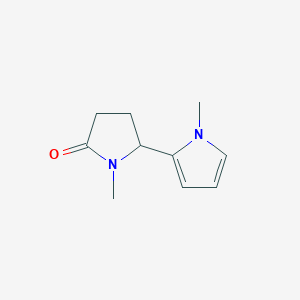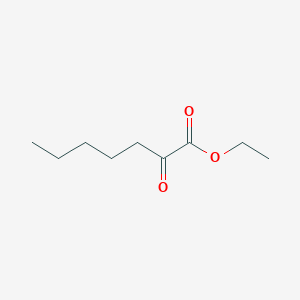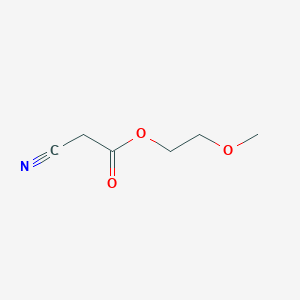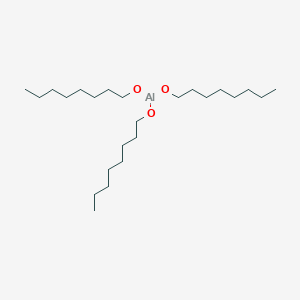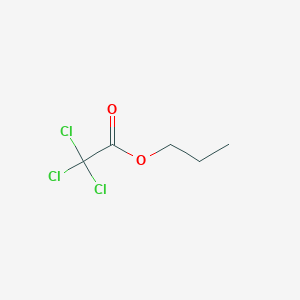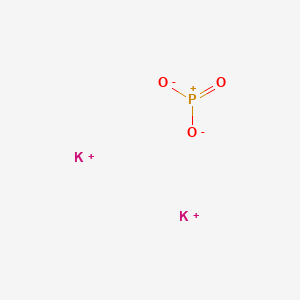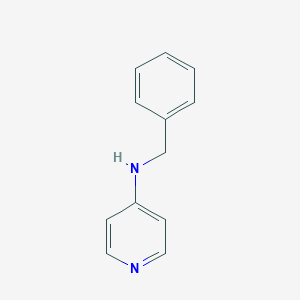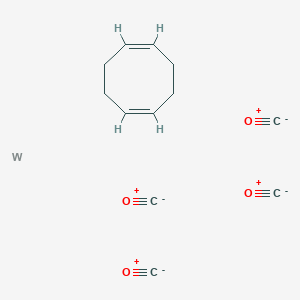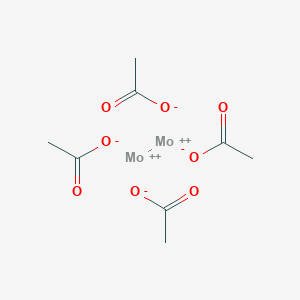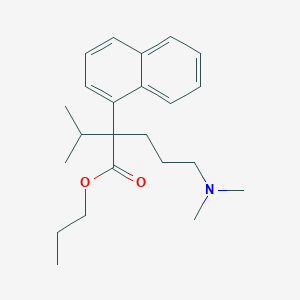
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate, also known as PRODAN, is a fluorescent probe widely used in scientific research. This chemical compound is a derivative of naphthalene, and it has a unique structure that makes it an excellent tool for studying biological systems.
Wirkmechanismus
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate is a fluorescent probe that works by emitting light when excited by a light source. The emission spectrum of Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate is highly sensitive to its microenvironment, such as the polarity and viscosity of the surrounding medium. This property makes it an excellent tool for studying the structure and function of biological systems.
Biochemische Und Physiologische Effekte
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is not metabolized in vivo. However, it should be handled with care as it is a hazardous chemical and can cause skin irritation and respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can be used to study a wide range of biological systems. It is also easy to use and can be incorporated into many different experimental setups. However, Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate has some limitations. It is not suitable for use in living organisms as it cannot penetrate cell membranes. It also has a limited range of excitation wavelengths, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate in scientific research. One area of interest is the development of new derivatives of Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate that have improved properties, such as increased sensitivity or a broader range of excitation wavelengths. Another area of interest is the use of Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate in the study of drug-protein interactions, which could lead to the development of new drugs with improved efficacy and fewer side effects. Additionally, Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate could be used in the development of biosensors for the detection of environmental pollutants or disease biomarkers.
Synthesemethoden
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate can be synthesized using a modified version of the Fischer indole synthesis. This method involves the reaction of 5-bromo-2-naphthol with dimethylamine in the presence of a base, followed by the reaction with 2-bromo-2-methylpropanoic acid, and then with propyl alcohol. The final product is purified using column chromatography, and the yield is typically around 40%.
Wissenschaftliche Forschungsanwendungen
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate is widely used as a fluorescent probe in scientific research. It has been used to study the structure and function of biological membranes, such as lipid bilayers and cell membranes. Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate can also be used to study protein-ligand interactions, enzyme kinetics, and DNA-protein interactions. It has been used in a variety of fields, including biochemistry, biophysics, and pharmacology.
Eigenschaften
CAS-Nummer |
13349-33-2 |
|---|---|
Produktname |
Propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate |
Molekularformel |
C23H33NO2 |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
propyl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate |
InChI |
InChI=1S/C23H33NO2/c1-6-17-26-22(25)23(18(2)3,15-10-16-24(4)5)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,18H,6,10,15-17H2,1-5H3 |
InChI-Schlüssel |
OEKSQKIRLROKDH-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Kanonische SMILES |
CCCOC(=O)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(C)C |
Synonyme |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetic acid propyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



